Engineering Metallo-Peptides: A Technical Guide to N-(Benzyloxy)-L-phenylalanine
Executive Summary The development of peptidomimetics with highly specific metal-coordinating capabilities relies heavily on the strategic modification of the peptide backbone. N-(Benzyloxy)-L-phenylalanine (also known as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of peptidomimetics with highly specific metal-coordinating capabilities relies heavily on the strategic modification of the peptide backbone. N-(Benzyloxy)-L-phenylalanine (also known as O-benzyl-N-hydroxy-L-phenylalanine) is a critical synthetic building block used to introduce hydroxamate groups into peptide sequences. By serving as a masked N-hydroxyamino acid, this molecule allows researchers to synthesize N,N'-dihydroxypeptides that act as robust siderophore mimics, inducing conformational rigidity and enabling high-affinity coordination with metals such as Fe(III) and Ga(III)[1].
This whitepaper provides an in-depth mechanistic analysis of N-(Benzyloxy)-L-phenylalanine, detailing its physical properties, the chemical causality behind its unique reactivity, and field-validated protocols for its incorporation into complex peptide scaffolds.
Chemical Architecture & Physical Properties
The structural uniqueness of N-(Benzyloxy)-L-phenylalanine lies in its N-O-benzyl protected hydroxylamine moiety. Direct oxidation of primary amines to hydroxyamines is notoriously difficult due to over-oxidation into nitroso and nitro compounds[1]. The use of the pre-formed, benzyl-protected building block circumvents this instability, allowing for seamless integration into standard Fmoc/t-butyl solid-phase or solution-phase peptide synthesis.
As a Senior Application Scientist, it is crucial to understand why N-(Benzyloxy)-L-phenylalanine behaves differently from standard proteinogenic amino acids. The reactivity of this molecule is governed by two primary factors:
Inductive Electron Withdrawal: The electronegative oxygen atom directly attached to the alpha-nitrogen pulls electron density away from the amine.
Steric Hindrance: The bulky benzyl protecting group physically blocks incoming electrophiles.
The Causality of Coupling Asymmetry:
Because of these steric and electronic effects, the amino group of N-benzyloxy-amino acid derivatives exhibits exceptionally poor basicity and nucleophilicity[1]. Consequently, coupling the carboxylate of N-(Benzyloxy)-L-phenylalanine to the free amine of a standard amino acid is highly efficient and does not require protection of the N-benzyloxy group. Conversely, coupling a new amino acid onto the N-benzyloxy nitrogen requires extremely powerful acylation methodologies[1].
Synthetic Workflows & Experimental Protocols
The following self-validating protocols detail the divergent strategies required to successfully incorporate N-(Benzyloxy)-L-phenylalanine into a peptide chain.
Because the N-benzyloxy group is non-nucleophilic, the C-terminus can be activated and coupled without risk of self-condensation or polymerization.
Step 1: Preparation. Dissolve N-(Benzyloxy)-L-phenylalanine (1.0 eq) and the target amino acid tert-butyl ester (1.1 eq) in anhydrous dichloromethane (DCM).
Step 2: Activation. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution at 0°C.
Step 3: Coupling. Stir the reaction mixture, allowing it to warm to room temperature over 12 hours.
Step 4: Validation. Wash the organic layer with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4. The lack of basicity in the N-benzyloxy group ensures that no N-terminal protection is required during this step[1].
Standard coupling reagents (like DCC or standard EDCI) will fail to acylate the N-benzyloxy nitrogen. High-efficiency activation is mandatory.
Step 1: Reagent Selection. Select either an Fmoc-Amino Acid Chloride (Fmoc-AA-Cl) or utilize HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Step 2: HATU Activation Method. Dissolve the incoming Fmoc-protected amino acid (2.0 eq) and HATU (2.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIEA) (4.0 eq) to generate the highly reactive O-7-azabenzotriazole active ester[1].
Step 3: Acid Chloride Method (Alternative). React the N-benzyloxy peptide with Fmoc-AA-Cl in toluene in the presence of Silver Cyanide (AgCN) to force the acylation through precipitation of AgCl[1].
Step 4: Deprotection. Following successful chain elongation, remove the benzyl protecting groups using catalytic hydrogenation (Pd/C, H2) or strong acid to unmask the active N-hydroxyamide (hydroxamate)[1].
Pathway Visualization
The following diagram illustrates the logical workflow from the isolated building block through the asymmetric coupling phases, culminating in metal coordination.
Workflow for synthesizing metal-coordinating hydroxamates using N-(Benzyloxy)-L-Phe.
Application: Siderophore Mimics & Metal Coordination
Once the peptide sequence is fully assembled and the benzyl groups are cleaved, the resulting N,N'-dihydroxypeptides serve as highly efficient hexadentate ligands. These structures mimic natural siderophores (like Desferrioxamine, DFO), which are utilized by microorganisms to sequester ferric ions[1].
When compounds containing a spacer of two alpha-amino acids between the hydroxamate-bearing residues are exposed to metals, they generate stable 1:1 iron complex species[1]. High-performance liquid chromatography (HPLC) and electrospray ionization-mass spectroscopy (ESI-MS) confirm that these scaffolds exhibit exceptional binding affinity for Fe(III) and Ga(III)[1]. Furthermore, modular assembly of these hydroxamate-containing peptides onto dicarboxylic acid scaffolds allows for the creation of near-infrared (NIR) fluorescent probes, enabling advanced cellular internalization tracking and tumor targeting in vivo[2].
References
Peptide-bond modification for metal coordination: Peptides containing two hydroxamate groups
Source: Marshall Research Lab (Biopolymers, Wiley Periodicals, Inc.)
URL:[Link]
Synthesis, metal coordination, and cellular internalization of a siderophore-bearing NIR fluorescent carbocyanine probe
Source: ResearchGate
URL:[Link]
An In-Depth Technical Guide on the Molecular Weight and Exact Mass of N-(Benzyloxy)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals Core Concepts: Molecular Weight vs. Exact Mass A foundational understanding of the distinction between molecular weight and exact mass is critical for the a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Molecular Weight vs. Exact Mass
A foundational understanding of the distinction between molecular weight and exact mass is critical for the accurate interpretation of analytical data, particularly in mass spectrometry.
Molecular Weight (Average Mass): This value is calculated using the weighted average of the naturally occurring isotopes of each element in the molecule. It is the value used for stoichiometric calculations in chemical reactions.
Exact Mass (Monoisotopic Mass): This value is calculated using the mass of the most abundant isotope of each element. High-resolution mass spectrometry measures the exact mass, which is instrumental in determining the elemental composition of a molecule.
N-(Benzyloxy)-L-phenylalanine: Key Data Points
N-(Benzyloxy)-L-phenylalanine, also known as N-Cbz-L-phenylalanine, is a widely used protected amino acid in peptide synthesis and other areas of organic chemistry.[1] Its precise mass characteristics are fundamental for its proper use and characterization.
The Science Behind the Numbers: Calculation and Causality
The values presented above are not arbitrary; they are derived from the fundamental properties of the atoms that constitute N-(Benzyloxy)-L-phenylalanine.
Theoretical Calculation
Molecular Weight: This is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₇H₁₇NO₄), using the standard atomic weights from the periodic table which account for natural isotopic abundance.
Exact Mass: This is calculated by summing the masses of the most abundant isotopes of each element: ¹²C, ¹H, ¹⁴N, and ¹⁶O. This calculation provides the theoretical mass that would be observed in a high-resolution mass spectrum.
Experimental Verification: The Role of Mass Spectrometry
While theoretical calculations provide a baseline, experimental verification is paramount for scientific rigor. High-resolution mass spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule.
The choice of ionization technique is critical. For a molecule like N-(Benzyloxy)-L-phenylalanine, electrospray ionization (ESI) is a common and effective method. In ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻). The mass-to-charge ratio (m/z) of the resulting ions is then measured with very high accuracy by the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The high accuracy of the measurement allows for the confident determination of the elemental formula.
Experimental Workflow: A Self-Validating System
The following protocol outlines a robust, self-validating workflow for the determination of the exact mass of N-(Benzyloxy)-L-phenylalanine.
Step-by-Step Protocol
Sample Preparation: Accurately weigh a small amount of N-(Benzyloxy)-L-phenylalanine and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
Instrument Calibration: Calibrate the high-resolution mass spectrometer using a well-characterized calibration standard. This step is crucial for ensuring the accuracy of the mass measurement.
Sample Analysis: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC). LC is often preferred as it can separate the analyte of interest from any potential impurities.
Data Acquisition: Acquire the mass spectrum in the appropriate ionization mode (positive or negative) and over a relevant mass range.
Data Analysis: Process the acquired data to determine the m/z of the ion of interest. Compare the experimentally measured exact mass with the theoretically calculated exact mass. The difference, expressed in parts-per-million (ppm), provides a measure of the accuracy of the measurement.
Workflow Visualization
Caption: Experimental workflow for the determination of the exact mass of N-(Benzyloxy)-L-phenylalanine.
Applications in Research and Drug Development
An accurate understanding of the molecular weight and exact mass of N-(Benzyloxy)-L-phenylalanine is essential for:
Confirmation of Synthesis: Verifying the identity of the synthesized compound.
Purity Assessment: Identifying and quantifying impurities.
Reaction Monitoring: Tracking the progress of chemical reactions.
Metabolite Identification: In drug metabolism studies, accurately identifying metabolites.
Quantitative Analysis: Ensuring the correct compound is being quantified in various assays.
References
LookChem: Cas 1161-13-3,N-Cbz-L-Phenylalanine . Available at: [Link]
Engineering Biosynthetic Pathways for N-(Benzyloxy)-L-Phenylalanine Derivatives: From Precursor-Directed Biosynthesis to Novel Therapeutics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Domain: Chemical Biology, Biosynthetic Engineering, and Peptide Therapeutics Executive Summary The integration of non-canonical ami...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Domain: Chemical Biology, Biosynthetic Engineering, and Peptide Therapeutics
Executive Summary
The integration of non-canonical amino acids (ncAAs) into complex peptide scaffolds represents a frontier in modern drug discovery. Among these, N-hydroxy amino acids are highly prized for their ability to act as potent metal chelators in metalloprotease inhibitors and siderophores. However, their inherent chemical instability poses a severe bottleneck for both chemical synthesis and engineered biosynthesis.
This whitepaper provides an in-depth technical roadmap for utilizing N-(benzyloxy)-L-phenylalanine —a chemically stabilized derivative—as a bypass module in engineered biosynthetic pathways. By masking the labile N-hydroxyl group with a benzyl ether, researchers can seamlessly interface synthetic chemistry with biological machinery, such as L-selective amidases and Non-Ribosomal Peptide Synthetases (NRPS). We detail the causality behind these experimental choices, providing self-validating protocols for enzymatic resolution, precursor-directed biosynthesis (PDB), and downstream deprotection to yield high-value therapeutic compounds.
The Biological Conundrum: Instability of Natural N-Hydroxy Amino Acids
To understand the necessity of the N-benzyloxy protecting group, we must first examine the natural biological blueprint. In plants, the biosynthesis of cyanogenic glycosides and glucosinolates relies on the N-hydroxylation of L-phenylalanine. This committed step is catalyzed by the heme-thiolate cytochrome P450 enzyme, CYP79A2 [1].
The resulting intermediate, N-hydroxy-L-phenylalanine, is notoriously labile. Driven by thermodynamic instability, it rapidly undergoes dehydration and spontaneous decarboxylation to form phenylacetaldoxime[1]. If researchers attempt to feed unprotected N-hydroxy-L-phenylalanine directly into an in vitro NRPS system, the precursor degrades before adenylation can occur.
The Causality of Benzylation: By chemically synthesizing N-(benzyloxy)-L-phenylalanine, the lone pairs on the oxygen are engaged in the ether linkage, preventing the electron cascade required for spontaneous decarboxylation. This yields a stable, bio-orthogonal precursor that can survive the prolonged incubation times required for enzymatic processing.
Caption: Natural CYP79A2 degradation pathway vs. the engineered N-benzyloxy stabilization bypass.
Enzymatic Resolution of N-Benzyloxy-L-Phenylalanine
Chemical synthesis of N-benzyloxy-phenylalanine typically yields a racemic mixture. Because NRPS adenylation (A) domains are strictly stereoselective, enantiopurity is non-negotiable; the D-enantiomer acts as a competitive inhibitor. Rather than relying on poorly scalable chiral chromatography, we utilize biocatalytic resolution via L-selective amidases.
The amidase from Ochrobactrum anthropi NCIMB 40321 exhibits extremely broad substrate specificity and is capable of hydrolyzing N-hydroxy and N-alkoxy amino acid amides[2].
Protocol 1: Biocatalytic Resolution of Racemic N-Benzyloxy-Phenylalanine Amide
Objective: Isolate the enantiopure L-isomer from a synthetic racemic amide mixture.
Causality: The O. anthropi amidase utilizes the stereoelectronic differences of the transition state to exclusively hydrolyze the L-enantiomer into a free carboxylic acid, leaving the D-amide intact. This creates a self-resolving system based on differential solubility.
Step-by-Step Methodology:
Substrate Preparation: Suspend 50 mM racemic N-benzyloxy-phenylalanine amide in 100 mM HEPES buffer (pH 8.0).
Why pH 8.0? This matches the optimal catalytic pH for the O. anthropi L-amidase, maximizing the nucleophilic attack of the active-site residue without causing spontaneous, non-enzymatic hydrolysis of the substrate.
Biocatalytic Cleavage: Add 2.0 μg/mL purified O. anthropi L-amidase and incubate at 40°C under N₂ flushing[2].
Why N₂ flushing? While the benzyl group provides stability, strict anaerobic conditions prevent trace oxidative side reactions of the N-alkoxy moiety during prolonged incubation.
Phase Separation: Terminate the reaction by acidifying to pH 2.0 with 1 M HCl. Extract the liberated N-benzyloxy-L-phenylalanine (free acid) into ethyl acetate. The unreacted D-amide remains protonated in the aqueous phase.
Self-Validation: Analyze the organic phase via chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to confirm >99% enantiomeric excess (ee).
Precursor-Directed Biosynthesis (PDB) via Engineered NRPS
With enantiopure N-(benzyloxy)-L-phenylalanine, we can exploit the substrate tolerance of engineered NRPS systems. For instance, the PF1022 synthetase , which naturally assembles cyclooctadepsipeptides, has been shown to tolerate various sterically demanding α-D-hydroxy acids and modified amino acids[3].
Protocol 2: Self-Validating ATP-PPi Exchange Assay for A-Domain Activation
Before committing to large-scale in vitro translation, we must verify that the steric bulk of the O-benzyl group does not clash with the A-domain binding pocket.
Objective: Quantify the thermodynamics of the aminoacyl-AMP intermediate formation.
Step 1: Incubate 1 μM purified NRPS A-domain with 2 mM N-benzyloxy-L-Phe, 5 mM ATP, and 1 mM [³²P]-PPi in reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
Why MgCl₂? Magnesium coordinates the ATP phosphates, lowering the activation energy for nucleophilic attack by the amino acid carboxylate.
Step 2: Quench the reaction after 15 minutes with 1.2% w/v activated charcoal in 0.1 M tetrasodium pyrophosphate.
Self-Validation: The charcoal selectively binds the [³²P]-ATP formed during the reverse reaction, while free[³²P]-PPi remains in solution. High radioactive counts on the charcoal confirm successful A-domain loading.
Step 3: Filter, wash, and quantify charcoal-bound radioactivity via liquid scintillation counting.
Caption: Step-by-step workflow for Precursor-Directed Biosynthesis and downstream deprotection.
Downstream Processing: Catalytic Deprotection to Virulence Inhibitors
Once the N-benzyloxy-L-phenylalanine derivative is incorporated into the peptide macrocycle, the benzyl protecting group must be removed to reveal the active N-hydroxy pharmacophore. These deprotected molecules are highly sought after as metalloprotease inhibitors. For example, recent studies have identified N-benzyloxy-amino acid hydroxamates and their derivatives as potent inhibitors of LasB , a critical zinc metalloprotease virulence factor in Pseudomonas aeruginosa[4].
Protocol 3: Catalytic Hydrogenolysis of the Macrocycle
Objective: Selectively cleave the O-benzyl ether without disrupting the peptide backbone or over-reducing the N-O bond.
Step 1: Dissolve the purified N-benzyloxy macrocycle in anhydrous methanol.
Step 2: Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate).
Step 3: Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 2–4 hours.
Causality: Why mild H₂ pressure? The N-O bond is highly sensitive to harsh reductive conditions. Utilizing 1 atm of H₂ ensures that only the benzylic C-O bond undergoes hydrogenolysis. Higher pressures or stronger reducing agents (like LiAlH₄) would over-reduce the N-O bond to a primary amine, destroying the critical metal-chelating properties required for LasB inhibition[4].
Step 4: Filter the catalyst through a Celite pad, concentrate the filtrate in vacuo, and purify the final N-hydroxy peptide via preparative RP-HPLC.
Quantitative Data Summary
The table below summarizes the kinetic parameters and specificities of the key enzymes and targets involved in the processing of N-modified phenylalanine derivatives.
Application Notes and Protocols: Incorporating N-(Benzyloxy)-L-phenylalanine into Peptidomimetics
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of N-(Benzyloxy)-L-phenylalanine into peptidomimetic scaffolds. N-alkoxy amino ac...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of N-(Benzyloxy)-L-phenylalanine into peptidomimetic scaffolds. N-alkoxy amino acids, such as N-(Benzyloxy)-L-phenylalanine, are crucial building blocks in medicinal chemistry for enhancing the pharmacological properties of peptide-based therapeutics.[1][2] This guide details the rationale behind its use, protocols for its synthesis and incorporation via solid-phase peptide synthesis (SPPS), and methods for characterization and deprotection. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Role of N-(Benzyloxy)-L-phenylalanine in Peptidomimetic Design
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved therapeutic properties, such as enhanced stability against proteolytic degradation, increased bioavailability, and prolonged duration of action.[3] Modifications to the peptide backbone are a common strategy in peptidomimetic design.[4][5] The introduction of N-alkoxy amino acids, like N-(Benzyloxy)-L-phenylalanine, is a powerful approach to introduce conformational constraints and alter the hydrogen-bonding network of the peptide backbone.[1][4]
The benzyloxy group on the alpha-nitrogen atom offers several advantages:
Stereoelectronic Effects: The bulky benzyloxy group can influence the local conformation of the peptide chain, potentially stabilizing bioactive conformations.
Proteolytic Resistance: Modification of the N-terminus can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptidomimetic.[2][5]
Pharmacophore Scaffolding: The phenyl ring of the benzyl group can participate in aromatic interactions with biological targets, providing an additional point of contact for binding.[3]
Synthetic Tractability: The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group in peptide synthesis, and its chemistry is well-understood, making N-(Benzyloxy)-L-phenylalanine a synthetically accessible building block.[6][7][8]
This guide will focus on the practical aspects of utilizing N-(Benzyloxy)-L-phenylalanine in the construction of novel peptidomimetics.
Synthesis of N-(Benzyloxy)-L-phenylalanine
While N-(Benzyloxy)-L-phenylalanine can be sourced from commercial suppliers, in-house synthesis provides greater control over purity and scalability. The most common method for its preparation is the direct benzyloxycarbonylation of L-phenylalanine.
Protocol 2.1: Synthesis of N-(Benzyloxycarbonyl)-L-phenylalanine
This protocol is adapted from established procedures for the N-protection of amino acids.[8]
Materials:
L-Phenylalanine
Sodium Carbonate (Na₂CO₃)
Benzyl Chloroformate (Cbz-Cl)
Diethyl Ether
Hydrochloric Acid (HCl), 1 M
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Deionized Water
Ice Bath
Procedure:
Dissolution: In a flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.[8]
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[8]
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[8]
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the product should form.[8]
Extraction: Extract the product with ethyl acetate (3 x volumes).[8]
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(Benzyloxycarbonyl)-L-phenylalanine as a white solid.[8]
Expected Yield: 85-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value (85-87 °C).[6]
Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is well-suited for incorporating N-(Benzyloxy)-L-phenylalanine into a growing peptide chain.[9][10][11]
General SPPS Workflow
The following diagram illustrates the general cycle for solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 3.1: Coupling of N-(Benzyloxy)-L-phenylalanine
This protocol outlines the manual coupling of N-(Benzyloxy)-L-phenylalanine onto a resin-bound peptide with a free N-terminal amine.
Materials:
Peptide-resin with a free N-terminus
N-(Benzyloxy)-L-phenylalanine
N,N'-Diisopropylcarbodiimide (DIC)
Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or Hydroxybenzotriazole (HOBt)
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[10]
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 1 minute, drain, and then for 10 minutes to ensure complete removal of the Fmoc group.[9]
Washing: Wash the resin thoroughly with DMF (5 x) and DCM (3 x) to remove residual piperidine and by-products.
Activation of N-(Benzyloxy)-L-phenylalanine:
In a separate vial, dissolve N-(Benzyloxy)-L-phenylalanine (3-5 equivalents relative to resin loading) in DMF.
Add OxymaPure® or HOBt (3-5 equivalents).
Add DIC (3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
Coupling: Add the activated amino acid solution to the resin. Add DIPEA (6-10 equivalents) to the reaction vessel. Agitate the mixture for 2-4 hours at room temperature.
Monitoring the Coupling Reaction: Perform a Kaiser test or a similar colorimetric test to monitor the completion of the coupling reaction. A negative test (no color change) indicates a complete reaction.
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x) and DCM (3 x) to remove excess reagents and by-products.
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
Proceed to the next cycle: The resin is now ready for the deprotection of the Fmoc group of the newly added amino acid (if applicable) and the coupling of the subsequent amino acid in the sequence.
Key Considerations for Efficient Coupling
Parameter
Recommendation
Rationale
Equivalents of Amino Acid
3-5 eq.
To drive the reaction to completion.
Coupling Reagents
DIC/OxymaPure®, HATU, HBTU
These reagents are effective for forming the activated ester of the carboxylic acid, facilitating amide bond formation.
Base
DIPEA
A non-nucleophilic base is required to neutralize the protonated amine and facilitate the coupling reaction without causing side reactions.
Reaction Time
2-4 hours
The bulky benzyloxy group may slightly hinder the reaction rate, requiring a longer coupling time compared to standard amino acids.
Monitoring
Kaiser Test
Essential to ensure complete coupling before proceeding to the next step, preventing deletion sequences.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptidomimetic must be cleaved from the solid support, and the side-chain protecting groups, including the N-benzyloxy group, must be removed.
Cleavage from the Resin and Side-Chain Deprotection
A standard trifluoroacetic acid (TFA) cleavage cocktail is typically used for this purpose.[9] The composition of the cocktail depends on the specific amino acids present in the sequence.
Typical TFA Cleavage Cocktail:
TFA (95%)
Water (2.5%)
Triisopropylsilane (TIS) (2.5%)
Protocol 4.1: Cleavage and Global Deprotection
Materials:
Peptide-resin
TFA Cleavage Cocktail
Cold Diethyl Ether
Centrifuge
Procedure:
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
Cleavage: Add the TFA cleavage cocktail to the resin in a reaction vessel. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
Drying: Dry the crude peptide under vacuum.
Selective Deprotection of the N-Benzyloxy Group
In some synthetic strategies, it may be desirable to selectively remove the N-benzyloxy group while other protecting groups remain intact. A recently developed mild method utilizes aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[12] This method shows good functional group tolerance and is an alternative to traditional hydrogenolysis.[12]
Protocol 4.2: Selective N-Benzyloxy Deprotection with AlCl₃/HFIP[12]
Materials:
N-Cbz protected peptide
Aluminum Chloride (AlCl₃)
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Dichloromethane (CH₂Cl₂)
Procedure:
Dissolution: Dissolve the N-Cbz protected peptide (1.0 equivalent) in HFIP.
Addition of AlCl₃: Add AlCl₃ (3.0 equivalents) to the solution at room temperature. The reaction mixture will be a suspension.
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂. This should result in a clear, homogeneous solution.
Purification: The deprotected peptide can then be purified using standard chromatographic techniques.
The following diagram illustrates the deprotection workflow.
Caption: Workflow for the deprotection of N-Cbz protected peptidomimetics.
Characterization of the Final Peptidomimetic
The purified peptidomimetic should be thoroughly characterized to confirm its identity, purity, and structural integrity.
Technique
Information Provided
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification.
Mass Spectrometry (MS)
Molecular weight confirmation and sequence verification (via fragmentation).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed structural information, including the presence of the modified amino acid and the overall peptide structure.[13]
Conclusion
The incorporation of N-(Benzyloxy)-L-phenylalanine represents a valuable strategy in the design of novel peptidomimetics with enhanced therapeutic potential. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and integrate this non-canonical amino acid into their peptide scaffolds. By understanding the underlying chemical principles and paying close attention to reaction monitoring and purification, scientists can effectively leverage the unique properties of N-(Benzyloxy)-L-phenylalanine to advance their drug discovery programs.
References
Coin, I., Beyermann, M. and Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nat Protoc. Available at: [Link]
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
Reddy, G. O., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]
Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
Glass, J. D., & Pelzig, M. (1977). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences, 74(7), 2739-2741.
PrepChem. Synthesis of N-benzyloxycarbonyl-L-leucyl-L-phenylalanine. (n.d.). Available at: [Link]
ChemBK. N-benzoyl-L-phenylalanine. (2024). Available at: [Link]
Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. (n.d.).
Nowick Laboratory.
AAPPTec.
A. K. Ghosh, & M. Brindisi (2015). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry, 58(15), 5879-5929.
Arkivoc. (2022).
ResearchGate.
Google Patents. (2021). Peptidomimetic agents, synthesis and uses thereof.
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug discovery today, 15(1-2), 40-56.
PubMed. Ribosomal Incorporation of Fluorosulfonyloxy- l-Phenylalanine into Macrocyclic Peptides for De Novo Target-Specific Covalent Binders. (2025).
PubMed. Continuous production of N-(benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester utilizing extractive reaction in aqueous/organic biphasic medium. (2000).
Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
MDPI.
Cheméo. Chemical Properties of L-Phenylalanine, N-benzoyl- (CAS 2566-22-5). (n.d.).
Organic Letters. Solid-Phase Peptide Synthesis in the Reverse (N → C) Direction. (2000).
National Institutes of Health. Introduction to Peptide Synthesis. (n.d.).
BenchChem. An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine. (n.d.).
Google Patents.
Digital CSIC. Solid-phase peptide synthesis. (2014).
Organic Syntheses. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.).
BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.).
IOSR Journal. Chemical characterization of biological peptide using modern analytical techniques. (2025).
Application Note: NMR Spectroscopic Characterization of N-(Benzyloxycarbonyl)-L-phenylalanine
Introduction: A Note on Nomenclature This application note provides a comprehensive guide to the characterization of N-Benzyloxycarbonyl-L-phenylalanine using ¹H and ¹³C NMR spectroscopy. The protocols and data interpret...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Note on Nomenclature
This application note provides a comprehensive guide to the characterization of N-Benzyloxycarbonyl-L-phenylalanine using ¹H and ¹³C NMR spectroscopy. The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity and purity of this vital synthetic building block.
The Role of NMR in the Characterization of Protected Amino Acids
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N-protected amino acids like N-Benzyloxycarbonyl-L-phenylalanine, NMR provides a wealth of information, including:
Confirmation of Structure: Unambiguous verification of the covalent framework of the molecule.
Purity Assessment: Detection and quantification of residual starting materials, solvents, or by-products.
Stereochemical Integrity: While standard ¹H NMR is not typically used to determine enantiomeric purity, it can be employed with chiral solvating agents to resolve enantiomeric signals.
The causality behind employing both ¹H and ¹³C NMR lies in their complementary nature. ¹H NMR offers high sensitivity and provides information on the electronic environment and connectivity of protons, while ¹³C NMR, despite its lower natural abundance and sensitivity, provides a direct view of the carbon skeleton of the molecule.
Molecular Structure and Key NMR-Active Nuclei
The structure of N-Benzyloxycarbonyl-L-phenylalanine contains several distinct proton and carbon environments that give rise to a characteristic NMR fingerprint.
Caption: Structure of N-Benzyloxycarbonyl-L-phenylalanine with key atoms labeled.
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
Materials:
N-Benzyloxycarbonyl-L-phenylalanine sample
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)
5 mm NMR tubes
Pipettes and vials
Vortex mixer (optional)
Glass wool or syringe filter (optional)
Procedure:
Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is often a good first choice for amino acid derivatives due to its excellent solvating power for polar molecules and the convenient downfield chemical shift of its residual proton signal (~2.50 ppm). CDCl₃ can also be used, but the carboxylic acid proton may exchange or give a broad signal.
Sample Weighing and Dissolution:
For ¹H NMR, weigh approximately 5-10 mg of the sample into a clean, dry vial.
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
Gently swirl or vortex the vial to ensure complete dissolution. Gentle warming may be applied if necessary.
Transfer to NMR Tube:
Transfer the solution to a 5 mm NMR tube.
For optimal spectral resolution, it is advisable to filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter to remove any particulate matter.
Capping and Labeling:
Cap the NMR tube securely.
Label the tube clearly with the sample identity.
Caption: Workflow for NMR Sample Preparation.
Protocol 2: NMR Data Acquisition
Instrumentation:
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
¹H NMR Acquisition Parameters (Typical for a 400 MHz instrument):
Parameter
Recommended Value
Rationale
Pulse Program
zg30
A standard 30-degree pulse sequence for quantitative measurements.
Number of Scans
8-16
Sufficient for good signal-to-noise with a 5-10 mg sample.
Relaxation Delay (d1)
1-2 seconds
Allows for adequate relaxation of most protons.
Acquisition Time (aq)
3-4 seconds
Ensures good digital resolution.
Spectral Width (sw)
12-16 ppm
Covers the typical chemical shift range for organic molecules.
Temperature
298 K (25 °C)
Standard operating temperature.
¹³C NMR Acquisition Parameters (Typical for a 100 MHz instrument):
Parameter
Recommended Value
Rationale
Pulse Program
zgpg30
A standard proton-decoupled 30-degree pulse sequence.
Number of Scans
1024 or more
Required due to the low natural abundance of ¹³C.
Relaxation Delay (d1)
2 seconds
A reasonable compromise for most carbon types.
Acquisition Time (aq)
1-2 seconds
Provides adequate resolution.
Spectral Width (sw)
200-240 ppm
Covers the full range of carbon chemical shifts.
Temperature
298 K
Standard operating temperature.
Data Analysis and Interpretation
Expected ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts and multiplicities for N-Benzyloxycarbonyl-L-phenylalanine in DMSO-d₆.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~12.8
broad singlet
1H
Carboxylic acid (-COOH)
~7.8
doublet
1H
Amide (-NH)
~7.35-7.20
multiplet
10H
Aromatic protons (Phenylalanine and Benzyl rings)
~5.0
singlet
2H
Benzylic (-O-CH₂-Ph)
~4.3
multiplet
1H
α-proton (-CH-)
~3.0
doublet of doublets
1H
β-proton (diastereotopic)
~2.9
doublet of doublets
1H
β-proton (diastereotopic)
Expected ¹³C NMR Spectral Data
The following table provides the expected chemical shifts for the carbon atoms in N-Benzyloxycarbonyl-L-phenylalanine in DMSO-d₆.
Chemical Shift (δ, ppm)
Assignment
~173
Carboxylic acid (-COOH)
~156
Carbonyl (Cbz group, -O-C=O)
~137
Quaternary aromatic (Benzyl ring)
~136
Quaternary aromatic (Phenylalanine ring)
~129-126
Aromatic carbons (Phenylalanine and Benzyl rings)
~65
Benzylic carbon (-O-CH₂-Ph)
~56
α-carbon (-CH-)
~37
β-carbon (-CH₂-)
Key Insights for Spectral Interpretation
The Carboxylic Acid Proton: The -COOH proton is typically observed as a broad singlet at a very downfield chemical shift (>12 ppm) in DMSO-d₆. In other solvents like CDCl₃ or D₂O, this proton may exchange and not be observed.
The Amide Proton: The amide proton (-NH) usually appears as a doublet due to coupling with the α-proton. Its chemical shift can be concentration and temperature-dependent.
The Aromatic Region: The aromatic protons of the phenylalanine and benzyl groups often overlap in the region of 7.20-7.35 ppm.
The Benzylic Protons: The two protons of the -O-CH₂-Ph group are chemically equivalent and appear as a sharp singlet around 5.0 ppm. This is a key signature of the Cbz protecting group.
The α-Proton: The α-proton is a multiplet due to coupling with the amide proton and the two diastereotopic β-protons.
The Diastereotopic β-Protons: The two protons on the β-carbon are diastereotopic due to the chiral center at the α-carbon. They are magnetically inequivalent and appear as two separate multiplets, typically doublet of doublets, and they couple with each other (geminal coupling) and with the α-proton (vicinal coupling).
Conclusion
NMR spectroscopy is a powerful and essential technique for the comprehensive characterization of N-Benzyloxycarbonyl-L-phenylalanine. By following the detailed protocols for sample preparation and data acquisition, and by carefully interpreting the resulting ¹H and ¹³C NMR spectra, researchers can confidently verify the structure and purity of this important compound. The characteristic signals of the benzyloxycarbonyl protecting group and the phenylalanine backbone provide a unique spectral fingerprint, ensuring the quality of the material for its intended applications in peptide synthesis and drug discovery.
References
LookChem. N-Cbz-L-Phenylalanine. Available at: [Link]
Improving reaction yield in N-(Benzyloxy)-L-phenylalanine synthesis
Welcome to the Technical Support Center for the synthesis of N-alkoxy amino acids. The synthesis of N-(Benzyloxy)-L-phenylalanine—a critical precursor for hydroxamate-based peptidomimetics and metalloenzyme inhibitors[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of N-alkoxy amino acids. The synthesis of N-(Benzyloxy)-L-phenylalanine—a critical precursor for hydroxamate-based peptidomimetics and metalloenzyme inhibitors[1]—presents unique synthetic challenges. Because the N-benzyloxyamino group exhibits low nucleophilicity due to steric drag and electronic effects[2], traditional reductive amination routes often suffer from poor yields.
The industry standard relies on the bimolecular nucleophilic substitution (SN2) of an (R)-3-phenyllactic acid triflate with O-benzylhydroxylamine to yield the (S)-enantiomer (L-Phe derivative). This guide provides a self-validating protocol and diagnostic Q&A to help you eliminate common failure modes such as E2 elimination and racemization.
Mechanistic Grounding & Pathway
Fig 1. SN2 displacement pathway vs. competing E2 elimination in N-(Benzyloxy)-L-Phe synthesis.
Validated Workflow: Self-Validating SN2 Protocol
Methodology: Synthesis of (S)-N-(Benzyloxy)-L-phenylalanine methyl ester from (R)-3-phenyllactic acid methyl ester.
System Preparation: Flame-dry a Schlenk flask under vacuum and purge with Argon. Dissolve (R)-3-phenyllactic acid methyl ester (1.0 eq) in strictly anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the system to -78 °C using a dry ice/acetone bath.
Base Addition: Add 2,6-lutidine (1.1 eq) dropwise.
Causality Note: 2,6-lutidine is chosen over triethylamine because its flanking methyl groups provide steric hindrance. This prevents it from acting as a nucleophile or an E2-promoting base, while still effectively scavenging the generated triflic acid[1].
Triflation (Activation): Slowly add trifluoromethanesulfonic anhydride (Tf2O, 1.05 eq) down the cold side of the flask. Stir for 20 minutes at -78 °C.
Self-Validation Checkpoint: Remove a 10 µL aliquot, quench immediately in 1 mL of anhydrous methanol, and analyze via LCMS. You should observe the mass of the methyl ether derivative (formed by MeOH displacing the active triflate). Do not proceed to Step 4 until the starting material is completely consumed.
Nucleophilic Displacement: Add O-benzylhydroxylamine (2.0 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the system to slowly warm to room temperature (approx. 20 °C) over 12 hours.
Causality Note: O-benzylhydroxylamine benefits from the "alpha-effect" (adjacent oxygen lone pairs raise the nitrogen's HOMO), making it sufficiently nucleophilic for SN2 despite its low basicity[2].
Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove excess 2,6-lutidine and unreacted O-benzylhydroxylamine), followed by brine.
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes).
Quantitative Yield Matrices
To demonstrate the causality of reagent selection, the following table summarizes the impact of leaving group and base selection on the final reaction metrics.
Table 1: Impact of Leaving Group and Base Selection on Reaction Yield and Enantiomeric Purity
Precursor / Leaving Group
Base Used
Temp Profile
Primary Byproduct
Isolated Yield (%)
Enantiomeric Excess (ee %)
(R)-Bromide
K2CO3
25 °C
Cinnamate (E2)
42%
81%
(R)-Bromide
DIPEA
25 °C
Cinnamate (E2)
54%
86%
(R)-Triflate
DIPEA
-78 °C to 25 °C
Cinnamate (E2)
68%
91%
(R)-Triflate
2,6-Lutidine
-78 °C to 25 °C
Trace
89%
>98%
Diagnostic Troubleshooting & FAQs
Fig 2. Troubleshooting decision tree for diagnosing and resolving common synthesis failures.
Q: My crude NMR shows a massive peak for methyl cinnamate. How do I suppress this byproduct?A: Methyl cinnamate is the product of an E2 elimination pathway. The proton alpha to the ester carbonyl is highly acidic, and the triflate is an exceptional leaving group. If you are observing high E2 conversion, you are likely using an unhindered base or losing temperature control.
Actionable Fix: Switch your base to 2,6-lutidine. Never use DIPEA or Triethylamine (TEA) for this specific step, as their lack of sufficient steric bulk allows them to abstract the alpha-proton. Furthermore, ensure the internal temperature of the reaction mixture never exceeds -60 °C during the addition of Tf2O and the nucleophile.
Q: The nucleophilic attack is stalling, and I am recovering hydrolyzed starting material (phenyllactic acid) after workup. Why?A: If the SN2 displacement is too slow, the unreacted triflate will sit in the flask and immediately hydrolyze back to the alcohol upon aqueous workup. While O-benzylhydroxylamine is a good nucleophile, the bulky benzyl group creates significant steric drag.
Actionable Fix: Increase the concentration of the reaction. SN2 reactions are bimolecular and highly concentration-dependent. Run the displacement step at 0.5 M instead of 0.1 M. Additionally, ensure you are using at least 2.0 equivalents of the nucleophile to drive the kinetics forward.
Q: I am observing a loss of enantiomeric excess (ee) in my final N-(Benzyloxy)-L-phenylalanine product. What causes this racemization?A: Racemization in this pathway occurs if the reaction shifts from a concerted SN2 mechanism to a stepwise SN1-like mechanism, where the leaving group departs before the nucleophile attacks, creating a planar carbocation. It can also occur if excess base deprotonates the chiral center after the product is formed.
Actionable Fix: Always use the triflate intermediate rather than a bromide or mesylate. The extreme leaving group ability of the triflate ensures that the activation energy for the SN2 pathway remains lower than the reversible ionization pathway. Additionally, strictly limit your 2,6-lutidine to 1.1 equivalents to prevent post-reaction deprotonation.
References
Source: RSC Medicinal Chemistry (via PMC)
Title: Peptide-bond modification for metal coordination: Peptides containing two hydroxamate groups
Source: Marshall Research Lab / Biopolymers
URL
Technical Support Center: Troubleshooting Solubility of N-(Benzyloxy)-L-phenylalanine in Aqueous Media
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-(Benzyloxy)-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-(Benzyloxy)-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to solve these issues effectively in your own experimental context.
Section 1: Understanding the Challenge - The Physicochemical Profile
N-(Benzyloxy)-L-phenylalanine, also known as N-Cbz-L-phenylalanine or Z-Phe-OH, is a widely used amino acid derivative in peptide synthesis and as a building block in medicinal chemistry.[1][2] Its utility is often hampered by its poor solubility in neutral aqueous buffers. This challenge stems directly from its molecular structure. The presence of two aromatic rings—one from the phenylalanine side chain and one from the benzyloxycarbonyl protecting group—imparts significant hydrophobicity.[3]
To effectively troubleshoot solubility, we must first understand the compound's key properties.
Property
Data
Scientific Implication
Molecular Structure
C₁₇H₁₇NO₄
The structure contains a carboxylic acid group, an amide linkage, and two benzyl rings, making it a classic amphiphilic molecule with dominant hydrophobic character.[4][5]
Molecular Weight
299.33 g/mol
A moderate molecular weight, but the hydrophobic surface area is the primary driver of low aqueous solubility.
Appearance
White to off-white crystalline powder
A solid state at room temperature, requiring dissolution for use in most biological assays.[1][6]
Predicted pKa
~3.86
This value corresponds to the carboxylic acid group.[1] This is the key to manipulating solubility via pH, as deprotonating this group at pH > pKa will form a much more water-soluble carboxylate salt.
Section 2: A Logical Workflow for Troubleshooting Solubility
Before diving into specific protocols, it's helpful to have a logical framework for addressing the problem. The following workflow diagram outlines a step-by-step approach, starting with the simplest methods and progressing to more robust techniques.
Caption: A step-by-step decision tree for solubilizing N-(Benzyloxy)-L-phenylalanine.
This section addresses the most common issues encountered by researchers in a direct question-and-answer format.
Q1: Why won't my N-(Benzyloxy)-L-phenylalanine dissolve in my neutral aqueous buffer (e.g., PBS, TRIS at pH 7.4)?
Answer: At neutral pH, the carboxylic acid group (pKa ~3.86) is deprotonated (negatively charged), while the amide nitrogen is neutral. However, the molecule does not carry a net positive charge to form a highly soluble zwitterion. The powerful hydrophobic effect exerted by the two benzyl rings dominates, leading to aggregation and preventing dissolution in water. Essentially, the nonpolar parts of the molecule would rather interact with each other than with polar water molecules, causing it to remain a solid.
Q2: My experiment is sensitive to organic solvents. What is the best solvent-free method to dissolve this compound?
Answer: The most effective solvent-free method is pH adjustment . By increasing the pH of your aqueous solution, you can significantly enhance the solubility of N-(Benzyloxy)-L-phenylalanine.
Mechanism of Action: The carboxylic acid group has a pKa of approximately 3.86.[1] By raising the pH of the solution to well above this pKa (e.g., pH 7.0 or higher), you ensure the complete deprotonation of this group to form the corresponding carboxylate anion (-COO⁻). This negatively charged species is a salt, which is dramatically more soluble in polar solvents like water than its neutral acid form.[7][8] This principle is a cornerstone of formulating acidic drugs.[9]
Recommendation: See Protocol 1 for a detailed, step-by-step guide to this method. You must verify that the final, more alkaline pH is compatible with your downstream assay and the stability of other components.
Q3: Adjusting the pH will interfere with my experiment. What is the alternative?
Answer: The use of water-miscible organic co-solvents is the standard and highly effective alternative.[10][11][12]
Mechanism of Action: A co-solvent works by reducing the overall polarity of the aqueous medium.[12][13] The addition of a less polar solvent like dimethyl sulfoxide (DMSO) or ethanol creates a more favorable environment for the hydrophobic benzyl rings of your compound, effectively weakening the hydrophobic effect that drives aggregation in pure water. This allows the compound to remain solvated and in solution.
Recommendation: The best practice is to first prepare a highly concentrated stock solution in a pure organic solvent and then dilute this stock into your aqueous buffer. See Protocol 2 for a detailed methodology.
Q4: My compound precipitates out of solution when I add my DMSO stock to my aqueous buffer. What is happening and how can I fix it?
Answer: This is a very common issue known as "crashing out" or precipitation upon dilution. It occurs when the final concentration of the organic co-solvent in your aqueous buffer is too low to maintain the solubility of your compound at that specific concentration.[14]
Causality: You successfully dissolved the compound in 100% DMSO, creating a favorable nonpolar environment. When you add a small volume of this stock to a large volume of buffer, the DMSO is diluted, and the overall solvent environment abruptly becomes highly polar again. The compound is no longer soluble in this new environment and precipitates.
Solutions:
Increase the Final Co-solvent Concentration: The most direct solution is to ensure your final solution contains a higher percentage of the organic co-solvent. For many compounds, a final concentration of 1-5% (v/v) DMSO is sufficient, but poorly soluble molecules may require more.
Decrease the Final Compound Concentration: If you are constrained by the maximum allowable co-solvent percentage for your assay (e.g., many cell-based assays are sensitive to >0.5% DMSO), your only option is to lower the final working concentration of N-(Benzyloxy)-L-phenylalanine.
Change the Dilution Method: Add the concentrated stock solution slowly to the aqueous buffer while vigorously vortexing or stirring. This helps to disperse the compound and solvent more effectively, preventing localized high concentrations that can initiate precipitation.[15]
Recommended Final Co-solvent Concentrations (DMSO Example)
Target Final Concentration of N-(Benzyloxy)-L-phenylalanine
Minimum Recommended Final DMSO % (v/v)
< 10 µM
0.1% - 0.5%
10 - 50 µM
0.5% - 1.0%
50 - 200 µM
1.0% - 2.5%
> 200 µM
> 2.5% (Requires empirical testing)
Note: These are starting recommendations. The exact required percentage may vary based on the specific buffer composition and temperature.
Q5: Can I use heat or sonication to help dissolve the compound?
Answer: Yes, these physical methods can be used cautiously as aids.
Gentle Warming: Warming the solution to 37-40°C can increase the kinetic energy of the system and often improves the rate and extent of dissolution.[7] However, you must ensure the compound is stable at this temperature and will not degrade over the course of your experiment.
Sonication: Using a bath sonicator can help break up solid aggregates and accelerate the dissolution process.[7][15] This is often used in conjunction with co-solvents or pH adjustment.
Section 4: Detailed Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is ideal when organic co-solvents must be avoided and the experimental system can tolerate a pH slightly above neutral.
Materials:
N-(Benzyloxy)-L-phenylalanine powder
Target aqueous buffer (initially at a pH below the desired final pH, e.g., pH 6.0)
0.1 M NaOH or KOH solution
Calibrated pH meter
Stir plate and stir bar
Step-by-Step Procedure:
Add the desired mass of N-(Benzyloxy)-L-phenylalanine powder to your aqueous buffer to create a slurry.
Place the container on a stir plate and begin stirring.
While monitoring the pH with a calibrated meter, add the 0.1 M NaOH or KOH solution dropwise.
Observe the solution. As the pH rises above ~5.0, the powder will begin to dissolve.
Continue adding base slowly until all the solid has dissolved and the solution is clear.
Adjust the final pH to your target value (e.g., 7.4).
If necessary, bring the solution to the final desired volume with additional buffer.
Scientific Rationale: This procedure directly converts the insoluble carboxylic acid form of the molecule into its highly soluble carboxylate salt, as dictated by the Henderson-Hasselbalch equation. This is a robust method for achieving high aqueous concentrations without organic solvents.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Co-solvent
This is the most common and versatile method for solubilizing hydrophobic compounds for biological assays.
Materials:
N-(Benzyloxy)-L-phenylalanine powder
High-purity, anhydrous organic solvent (e.g., DMSO, DMF, or absolute ethanol)
Microcentrifuge tubes or glass vials
Vortex mixer
Target aqueous buffer
Step-by-Step Procedure:
Weigh the desired amount of N-(Benzyloxy)-L-phenylalanine into a suitable tube or vial.
Add the appropriate volume of 100% organic solvent to achieve a high-concentration stock (e.g., 10-100 mM).
Vortex vigorously until the solid is completely dissolved. Gentle warming or brief sonication may be used to assist if needed. This is your stock solution.
To prepare your working solution, add your aqueous buffer to a new tube.
While vortexing the buffer, slowly add the required volume of the stock solution drop-by-drop to achieve your final desired concentration. This is the critical step. Do not add the buffer to the stock.
Ensure the final concentration of the organic co-solvent does not exceed the tolerance of your assay.
Scientific Rationale: This method leverages the principle of "like dissolves like" to first dissolve the hydrophobic compound in a nonpolar organic solvent.[11] The subsequent controlled dilution into the aqueous phase aims to create a microenvironment where the co-solvent molecules can maintain the compound's solvation, preventing it from precipitating.[14]
Section 5: Summary of Solubilization Strategies
Strategy
Mechanism of Action
Pros
Cons
Best For...
pH Adjustment
Converts the insoluble neutral acid to a soluble salt by deprotonation.[9]
- Avoids organic solvents.- Can achieve high concentrations.
- Requires the experimental system to be compatible with the final pH.- May alter the charge state of other molecules.
Assays sensitive to organic solvents where the pH can be controlled (e.g., some enzymatic assays, chemical reactions).
Co-solvents (e.g., DMSO, Ethanol)
Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic molecules.[12][13]
- Highly effective for very hydrophobic compounds.- Simple to prepare stock solutions.- Compatible with a wide range of neutral pH buffers.
- Introduces an organic solvent into the system.- Potential for compound precipitation upon dilution.- High solvent concentrations can be toxic to cells or inhibit enzymes.
Cell-based assays, high-throughput screening, and most biological experiments where a low percentage of a co-solvent is tolerated.
Physical Aids (Sonication/Heating)
Increases kinetic energy to overcome the activation energy of dissolution.[7]
- Can speed up the dissolution process.
- May not be sufficient on its own.- Risk of compound degradation with excessive heat.
Use in conjunction with either pH adjustment or co-solvents to accelerate the process.
References
Vertex AI Search. (2023). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
J Formul Sci Bioavailab. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.
Fisher Scientific. (2025). SAFETY DATA SHEET - N-Benzyloxycarbonyl-L-phenylalanine.
TCI Chemicals. (2025). C0660 - N-Benzyloxycarbonyl-L-phenylalanine - SAFETY DATA SHEET.
Kopesky, P. W., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.
National Center for Biotechnology Information. Benzyloxycarbonyl-L-phenylalanine. PubChem.
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Benzyloxycarbonyl-L-phenylalanine.
Quora. (2021). How will you increase the solubility of organic compounds in water?.
CymitQuimica. N-(Carbobenzyloxy)-L-phenylalanine.
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?.
Purification techniques for N-(Benzyloxy)-L-phenylalanine crude extracts
Welcome to the Technical Support Center for amino acid derivative purification. Nomenclature Note: In peptide synthesis and drug development, "N-(Benzyloxy)-L-phenylalanine" is standardly referred to as N-(Benzyloxycarbo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for amino acid derivative purification.
Nomenclature Note: In peptide synthesis and drug development, "N-(Benzyloxy)-L-phenylalanine" is standardly referred to as N-(Benzyloxycarbonyl)-L-phenylalanine (abbreviated as Cbz-Phe-OH or Z-Phe-OH , CAS 1161-13-3)[1]. This guide utilizes the standard Cbz-Phe-OH terminology.
This resource is designed for researchers and scientists to troubleshoot, optimize, and validate the purification of Cbz-Phe-OH crude extracts synthesized via Schotten-Baumann conditions[2].
Troubleshooting Guide & FAQs
Q1: My Cbz-Phe-OH crude extract is "oiling out" instead of crystallizing. How do I fix this?Causality: Cbz-Phe-OH has a relatively low melting point (88–89 °C) and high solubility in many organic solvents[3]. "Oiling out" (liquid-liquid phase separation) occurs when the solution becomes supersaturated before the temperature drops below the solute's melting point, or when there is a polarity mismatch in the solvent system.
Solution: Do not use pure ethyl acetate or methanol/water mixtures. Instead, use a binary solvent system like Ethyl Acetate/Hexanes. If an oil forms, add a small volume of diisopropyl ether and triturate (scratch the sides of the flask with a glass rod) to induce nucleation[2]. Seeding with a pure Cbz-Phe-OH crystal is highly recommended.
Q2: HPLC shows residual benzyl alcohol and unreacted benzyl chloroformate (Cbz-Cl) in my product. How do I remove them?Causality: During synthesis, excess Cbz-Cl hydrolyzes into benzyl alcohol and CO₂. Benzyl alcohol is a neutral, highly lipophilic impurity that will co-crystallize with your product if not removed early.
Solution: You must perform a rigorous acid-base liquid-liquid extraction before crystallization. By adjusting the crude aqueous mixture to pH 9.5, Cbz-Phe-OH is converted to its water-soluble sodium salt (Cbz-Phe-O⁻ Na⁺). Washing this aqueous phase with diethyl ether will selectively pull the neutral benzyl alcohol and Cbz-Cl into the organic waste layer, leaving the pure product in the aqueous phase[2].
Q3: My purified product is showing partial racemization (loss of L-enantiomeric purity). At what stage is this happening?Causality: Prolonged exposure to strong bases (pH > 12) during the initial protection step or extraction can cause base-catalyzed enolization at the α-carbon of the phenylalanine derivative, leading to racemization[4].
Solution: Strictly control the pH during the basic wash. Keep the pH between 9.0 and 10.0 using 1M NaOH. Never use stronger bases like KOH, and minimize the time the compound spends in the basic aqueous phase.
Standard Operating Procedure: Cbz-Phe-OH Purification
This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the validation checkpoints.
Phase 1: Acid-Base Liquid-Liquid Extraction
Quenching & Basification: Transfer the crude reaction mixture to a beaker. Slowly add 1M NaOH dropwise while stirring until the pH stabilizes at 9.5.
Organic Wash: Transfer to a separatory funnel. Extract the aqueous layer with 2 volumes of diethyl ether.
Validation Checkpoint: Spot both layers on a TLC plate (UV active). The product should remain entirely at the baseline of the aqueous spot. Discard the ether layer (contains neutral impurities).
Acidification: Transfer the aqueous layer to an Erlenmeyer flask and place it in an ice bath (0–4 °C). Slowly add 6M HCl dropwise with vigorous stirring until the pH reaches 2.0–2.5.
Causality: Cooling is critical. Acidification is exothermic, and excess heat can promote the premature hydrolysis of the Cbz protecting group[3]. A thick white precipitate will form.
Product Extraction: Extract the acidified aqueous suspension with Ethyl Acetate (EtOAc) (3 × 50 mL). The free acid Cbz-Phe-OH will partition into the EtOAc.
Drying: Wash the combined EtOAc layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude solid.
Phase 2: Recrystallization
Dissolution: Dissolve the crude solid in a minimum amount of boiling EtOAc.
Anti-Solvent Addition: Remove from heat and immediately add warm hexanes dropwise until the solution becomes slightly turbid.
Cooling: Allow the flask to cool slowly to room temperature to form large, pure crystals. Once at room temperature, transfer to a 4 °C refrigerator for 2 hours to maximize yield.
Filtration: Vacuum filter the crystals and wash with ice-cold hexanes. Dry under high vacuum over P₂O₅[3].
Validation Checkpoint: Check the optical rotation. Pure Cbz-Phe-OH should yield
[α]D20
consistent with literature standards to confirm enantiomeric integrity[4].
Quantitative Data: Recrystallization Solvent Systems
The choice of solvent system directly impacts the purity and physical morphology of the isolated Cbz-Phe-OH[5].
Workflow for the acid-base purification and recrystallization of Cbz-Phe-OH.
References
Blackburn, G. M., Lilley, T. H., & Milburn, P. J. "Aqueous Solutions Containing Amino Acids and Peptides". Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1985, 81, 2207-2214. URL: [Link]
Pérez, L., et al. "Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan: Synthesis, Aggregation Behavior, Antimicrobial Activity, and Biodegradation". Pharmaceutics, 2022, 14(12), 2602. URL: [Link]
May, O., et al. "Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural L-Amino Acids". Accounts of Chemical Research, 2002, 35(9), 814-825. URL: [Link]
Ideal storage conditions to prevent degradation of N-(Benzyloxy)-L-phenylalanine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing N-(Benzyloxy)-L-phenylalanine (also known as N-Cbz-L-phenylalanine or Z-L-Phe-OH). This guide...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing N-(Benzyloxy)-L-phenylalanine (also known as N-Cbz-L-phenylalanine or Z-L-Phe-OH). This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the stability and integrity of this critical reagent throughout your experimental workflows. Our commitment is to empower your research by providing scientifically sound and practical guidance.
Introduction
N-(Benzyloxy)-L-phenylalanine is a cornerstone reagent in peptide synthesis and a vital building block in the development of novel therapeutics. The benzyloxycarbonyl (Cbz or Z) protecting group is instrumental in preventing unwanted side reactions at the amino terminus of L-phenylalanine during peptide coupling. However, the chemical nature of the Cbz group and the stereocenter of the amino acid present inherent stability challenges. Degradation, even at minimal levels, can compromise experimental outcomes, leading to impurities, loss of biological activity, and difficulties in purification and analysis. This guide is designed to provide a comprehensive understanding of the factors affecting the stability of N-(Benzyloxy)-L-phenylalanine and to offer practical solutions to mitigate its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid N-(Benzyloxy)-L-phenylalanine?
A1: For optimal long-term stability, solid N-(Benzyloxy)-L-phenylalanine should be stored in a cool, dry, and dark environment.[1] A tightly sealed container is crucial to prevent moisture absorption and potential hydrolysis.[2] Storage at 2-8°C is recommended, and for extended periods, storage at -20°C can further minimize degradation. The material should be kept in a well-ventilated area.[2]
Q2: I've noticed the pH of my N-(Benzyloxy)-L-phenylalanine solution has drifted. How does pH affect its stability?
A2: The stability of N-(Benzyloxy)-L-phenylalanine is significantly influenced by pH. The ester-like carbamate linkage of the benzyloxycarbonyl group is susceptible to hydrolysis under both acidic and basic conditions.[3] Strongly alkaline conditions (pH > 10) can also increase the risk of racemization at the α-carbon of the phenylalanine residue.[4] For solution-based applications, it is advisable to maintain a pH range of 4-6 to minimize both hydrolysis and racemization.
Q3: Can I expose solutions of N-(Benzyloxy)-L-phenylalanine to ambient light on the lab bench?
A3: It is strongly recommended to protect solutions of N-(Benzyloxy)-L-phenylalanine from light. The benzyloxycarbonyl group is known to be photolabile and can be cleaved upon exposure to UV radiation.[5] While the quantum yield for this photolysis is generally low, prolonged exposure can lead to the formation of degradation products, including toluene and the deprotected L-phenylalanine. It is best practice to work with solutions in amber vials or to wrap containers in aluminum foil.
Q4: What are the primary degradation pathways for N-(Benzyloxy)-L-phenylalanine?
A4: The main degradation pathways for N-(Benzyloxy)-L-phenylalanine are:
Hydrolysis: Cleavage of the benzyloxycarbonyl group to yield L-phenylalanine, benzyl alcohol, and carbon dioxide. This is catalyzed by strong acids or bases.
Photodegradation: UV light can induce cleavage of the Cbz group.[5]
Racemization: Conversion of the L-enantiomer to the D-enantiomer, leading to a loss of stereochemical purity. This is more likely to occur under basic conditions or during certain coupling reactions.[2][6]
Thermal Degradation: Although generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.[7][8]
Q5: What are the common impurities I might find in a sample of N-(Benzyloxy)-L-phenylalanine?
A5: Common impurities can include:
L-phenylalanine (from hydrolysis or incomplete protection during synthesis).
Benzyl alcohol and other Cbz-group-related byproducts.
The D-enantiomer, N-(Benzyloxy)-D-phenylalanine (from racemization).
Unreacted starting materials from the synthesis process.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the handling and use of N-(Benzyloxy)-L-phenylalanine.
Issue 1: Low Yield or Incomplete Reaction in Peptide Synthesis
Possible Cause: Degradation of N-(Benzyloxy)-L-phenylalanine prior to or during the coupling reaction.
Troubleshooting Steps:
Verify Purity: Before starting your synthesis, confirm the purity of your N-(Benzyloxy)-L-phenylalanine using a suitable analytical method like HPLC (see Experimental Protocol section).
Fresh Solutions: Prepare solutions of N-(Benzyloxy)-L-phenylalanine immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
Control pH: During aqueous workups, maintain the pH in a weakly acidic to neutral range to minimize hydrolysis. When using basic conditions for coupling, use non-nucleophilic bases where possible and minimize reaction times.
Protect from Light: Conduct reactions in vessels protected from light.
Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis of a Synthesized Peptide
Possible Cause: Presence of degradation products or diastereomers originating from the N-(Benzyloxy)-L-phenylalanine starting material.
Troubleshooting Steps:
Analyze Starting Material: Run a chiral HPLC analysis on your stock of N-(Benzyloxy)-L-phenylalanine to check for the presence of the D-enantiomer.
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocol section) on your N-(Benzyloxy)-L-phenylalanine to identify the retention times and mass-to-charge ratios of potential degradation products. This will help in identifying unknown peaks in your product analysis.
Optimize Coupling Conditions: Certain coupling reagents and basic conditions can promote racemization.[1][9] Consider using coupling reagents known to suppress racemization, such as those based on phosphonium salts or employing additives like 1-hydroxybenzotriazole (HOBt).
Issue 3: Inconsistent Results Between Batches
Possible Cause: Variability in the purity or stability of different lots of N-(Benzyloxy)-L-phenylalanine.
Troubleshooting Steps:
Quality Control: Perform a standardized quality control check (e.g., HPLC purity, melting point, specific rotation) on each new batch of N-(Benzyloxy)-L-phenylalanine before use.
Standardized Storage: Ensure all batches are stored under the same ideal conditions as outlined in the FAQs.
Supplier Communication: If significant variability is observed, contact the supplier for batch-specific analytical data.
Data Presentation
Table 1: Recommended Storage Conditions for N-(Benzyloxy)-L-phenylalanine
Condition
Solid Form
Solution Form
Temperature
2-8°C (long-term: -20°C)
2-8°C (short-term); -20°C or below (longer-term, solvent dependent)
Light
Store in the dark
Protect from light (amber vials or foil)
Atmosphere
Tightly sealed container
Inert atmosphere (e.g., argon or nitrogen) for prolonged storage
Humidity
Store in a dry environment
Use anhydrous solvents where appropriate
Experimental Protocols
Protocol 1: Forced Degradation Study of N-(Benzyloxy)-L-phenylalanine
Objective: To intentionally degrade N-(Benzyloxy)-L-phenylalanine under various stress conditions to identify potential degradation products and to establish a stability-indicating analytical method.
Materials:
N-(Benzyloxy)-L-phenylalanine
Hydrochloric acid (HCl), 0.1 M
Sodium hydroxide (NaOH), 0.1 M
Hydrogen peroxide (H₂O₂), 3% (v/v)
Methanol (HPLC grade)
Water (HPLC grade)
pH meter
Heating block or oven
UV lamp (e.g., 254 nm)
Procedure:
Preparation of Stock Solution: Prepare a stock solution of N-(Benzyloxy)-L-phenylalanine in methanol at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.
Photolytic Degradation: Expose a sample of the solid compound and 1 mL of the stock solution to UV light (254 nm) for a defined period.
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 2.
Protocol 2: HPLC Method for Purity and Stability Analysis
Objective: To provide a reliable HPLC method for the separation and quantification of N-(Benzyloxy)-L-phenylalanine and its potential degradation products and enantiomeric impurity.
Instrumentation and Conditions:
HPLC System: A system with a UV detector.
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for general purity. For chiral separation, a teicoplanin-based chiral stationary phase is recommended.[10][11]
Mobile Phase (Reversed-Phase):
A: 0.1% Trifluoroacetic acid (TFA) in water
B: 0.1% TFA in acetonitrile
Gradient (Reversed-Phase):
Time (min)
%A
%B
0
70
30
20
30
70
25
30
70
26
70
30
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection: UV at 210 nm and 254 nm
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh and dissolve the N-(Benzyloxy)-L-phenylalanine sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Major degradation pathways of N-(Benzyloxy)-L-phenylalanine.
Caption: Troubleshooting workflow for inconsistent results.
References
Barltrop, J. A., & Schofield, P. (1962). Photosensitive Protective Groups. Tetrahedron Letters, 3(16), 697-701.
Goodman, M., & McGahren, W. J. (1966). The synthesis of a peptide oxazolone and a related racemization study. Journal of the American Chemical Society, 88(16), 3887–3888.
MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Molecules, 28(2), 567. Retrieved from [Link]
LookChem. (n.d.). N-Cbz-L-Phenylalanine. Retrieved from [Link]
Hewitt, E., Franklin, C. L., Wang, J., Yankauskas, N., & Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
Spring, D. R., et al. (2020). Photocatalytic methods for amino acid modification. Chemical Society Reviews, 49(1), 105-130.
Bansal, S., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 29(10), 2736–2748.
Hroboňová, K., Moravčík, J., Lehotay, J., & Armstrong, D. W. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
Singh, A., & Singh, P. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 83-91.
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Request PDF. Retrieved from [Link]
Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108.
Rodionov, I. L., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron, 73(33), 4978-4985.
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
Wang, Z., et al. (2021). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Retrieved from [Link]
Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2.
ResearchGate. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved from [Link]
NIST. (n.d.). L-Phenylalanine, N-benzoyl-. NIST WebBook. Retrieved from [Link]
ResearchGate. (2013). How to deprotect N-protection of amino acid coupled with heterocyclic amine without breaking of amide bond?. Retrieved from [Link]
Der Pharma Chemica. (2013). Synthesis, characterization and evaluation of a dipeptide analogue for diagnostic purpose. Retrieved from [Link]
Wang, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes.
MacKerell, A. D., et al. (2019). Photocatalytic Modification of Amino Acids, Peptides, and Proteins. Chemical Reviews, 119(24), 12256-12301.
Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Williamson, M. P., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences, 6, 7.
A Comparative Guide to N-Cbz-L-phenylalanine and N-Boc-L-phenylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate α-amino protecting group is a foundational decision that dictates the entire synthetic strateg...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate α-amino protecting group is a foundational decision that dictates the entire synthetic strategy. Among the most established and widely utilized protecting groups are the benzyloxycarbonyl (Cbz or Z) and the tert-butoxycarbonyl (Boc) groups. This guide provides an in-depth comparison of N-Cbz-L-phenylalanine and N-Boc-L-phenylalanine, offering technical insights and experimental data to inform your selection process.
A Note on Nomenclature: The topic specified N-(Benzyloxy)-L-phenylalanine, which is chemically ambiguous. This guide proceeds with the chemically precise and standard nomenclature, N-(Benzyloxycarbonyl)-L-phenylalanine (Cbz-L-Phe) , as it is the intended and relevant compound for comparison with N-Boc-L-phenylalanine (Boc-L-Phe) in the context of peptide chemistry.[1]
Physicochemical Properties at a Glance
A fundamental understanding begins with the physical and chemical characteristics of these two critical reagents. While both appear as white crystalline powders, their molecular formulas and weights differ, which is a primary consideration for reaction stoichiometry.[2][3][4][5]
The Core Chemistry: A Tale of Two Deprotection Strategies
The primary distinction and the basis for their strategic selection lie in their deprotection mechanisms. The Cbz and Boc groups are cleaved under fundamentally different, or "orthogonal," conditions, which is a cornerstone of modern chemical synthesis.[1][9]
The Boc Group: Acid-Labile Cleavage
The tert-butoxycarbonyl (Boc) group is renowned for its sensitivity to strong acids.[10][11] The deprotection is typically achieved with trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[10][12]
Mechanism of Acidolysis:
The carbamate oxygen is protonated by the strong acid (e.g., TFA).[13][14]
This protonation facilitates the fragmentation of the protecting group, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[13][14]
The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas.[14]
The liberated amine is protonated by the excess acid, forming an ammonium salt (e.g., a TFA salt).[14] The tert-butyl cation can be quenched by scavengers or deprotonate to form isobutylene gas.[13][14]
Caption: Fig 1. Boc Deprotection Pathway via Acidolysis.
The Cbz Group: Reductive Cleavage via Hydrogenolysis
In stark contrast, the benzyloxycarbonyl (Cbz) group is stable to most acidic and basic conditions but is exquisitely sensitive to catalytic hydrogenation.[1][11][15] This classic method offers an exceptionally mild and clean deprotection route.
Mechanism of Hydrogenolysis:
The reaction is heterogeneous, employing a metal catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[16][17]
The catalytic process cleaves the benzylic C-O bond.[16]
This cleavage releases toluene and the unstable carbamic acid intermediate.[1][16]
Similar to the Boc pathway, the carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[1][16]
Caption: Fig 2. Cbz Deprotection Pathway via Hydrogenolysis.
Performance in Synthetic Applications
The choice between Boc-Phe and Cbz-Phe is driven by the overall synthetic plan, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).
Boc-L-phenylalanine in "Boc Chemistry" SPPS
Boc-Phe is the cornerstone of the traditional "Boc/Bzl" SPPS strategy developed by Merrifield.[18] In this workflow, the temporary Nα-Boc group is removed at each cycle using a moderately strong acid like TFA.[19][20] Side-chain protecting groups (often benzyl-based) and the resin linker are designed to be stable to these conditions but are cleaved simultaneously at the end of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (HF).[19][21]
Key Considerations for Boc Strategy:
Harsh Final Cleavage: Requires specialized, hazardous reagents like HF.[19]
Robustness: The Boc/Bzl strategy is well-established and can be superior for synthesizing long or difficult peptide sequences.[19]
Repetitive Acid Exposure: The peptide-resin is subjected to acid in every cycle, which can be detrimental for sensitive sequences.
Advanced Solid-Phase Peptide Synthesis: A Comparative Guide to Fmoc-L-Phenylalanine vs. N-(Benzyloxy)-L-Phenylalanine
As the demand for proteolytically stable therapeutics and structurally constrained peptidomimetics grows, standard solid-phase peptide synthesis (SPPS) must adapt. While standard α -amino acids remain the foundation of p...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for proteolytically stable therapeutics and structurally constrained peptidomimetics grows, standard solid-phase peptide synthesis (SPPS) must adapt. While standard
α
-amino acids remain the foundation of peptide engineering, N-heteroatom-substituted building blocks are unlocking new conformational landscapes.
This guide provides a rigorous, data-backed comparison between the industry-standard Fmoc-L-phenylalanine and the specialized peptidomimetic building block N-(Benzyloxy)-L-phenylalanine . By understanding the mechanistic causality behind their divergent reactivities, researchers can confidently engineer native backbones and N-hydroxy peptides (NHPs) alike.
Mechanistic Divergence: Primary vs. N-Alkoxy Amines
The fundamental difference between these two building blocks lies in the electronic and steric environment of their nitrogen atoms, which dictates their behavior during peptide chain elongation.
Fmoc-L-Phenylalanine (Standard SPPS): Once the base-labile Fmoc group is removed via piperidine, the resulting
α
-amine is a highly nucleophilic primary amine 1. It readily attacks activated carboxylates, making amide bond formation rapid and efficient.
N-(Benzyloxy)-L-Phenylalanine (Peptidomimetic SPPS): This derivative features an N-alkoxy amine (an O-benzyl protected hydroxylamine). The electron-withdrawing nature of the oxygen atom drastically reduces the basicity and nucleophilicity of the nitrogen via inductive effects 2. Furthermore, the bulky benzyl protecting group creates severe steric hindrance. Consequently, coupling the subsequent amino acid onto an N-benzyloxy terminus requires powerful acylation conditions (e.g., HATU/HOAt or acid chlorides) and extended reaction times [[3]]().
Conformational Engineering
Native peptide bonds formed by Fmoc-L-Phe undergo dynamic cis/trans isomerization. In contrast, N-hydroxylation (or N-benzyloxylation) restricts backbone dihedral angles. Lone pair repulsion across the pseudo-hydrazide/hydroxamate bond strongly counteracts the cis amide rotamer propensity, resulting in an overwhelming trans bias (
Ktrans/cis>20
) 4. This unique torsional strain enhances
β
-sheet and
β
-hairpin stability through cooperative intra-residue hydrogen bonding 3.
To guide experimental design, the following table summarizes the critical physicochemical and procedural differences between the two synthons.
Parameter
Fmoc-L-Phenylalanine
N-(Benzyloxy)-L-Phenylalanine
Amine Classification
Primary (
α
-NH
2
)
Secondary-like (O-substituted hydroxylamine)
Relative Nucleophilicity
High
Very Low (due to inductive effect of -OBn)
Optimal Coupling Reagents
DIC/OxymaPure or HBTU/DIPEA
HATU/HOAt or Pre-formed Acid Chlorides
Typical Coupling Time
30 - 60 minutes
4 - 15 hours
Amide Rotamer Bias
Dynamic (Sequence dependent)
Strong trans bias (
Ktrans/cis>20
)
Primary Application
Native peptide backbone synthesis
Peptidomimetics,
β
-sheet stabilization
Deprotection Strategy
20% Piperidine in DMF (Fmoc)
Pd/C (
H2
) or HF for global -OBn removal
Self-Validating Experimental Protocols
The following protocols detail the elongation of a peptide chain onto the respective phenylalanine derivatives. Each protocol is designed as a self-validating system, incorporating specific in-process analytical checks to prevent sequence deletions.
Protocol A: Standard Elongation on Fmoc-L-Phenylalanine
Causality: The deprotected Fmoc-L-Phe exposes a highly reactive primary amine. Standard carbodiimide chemistry (DIC) paired with an efficient racemization suppressor (OxymaPure) is sufficient for rapid, quantitative coupling [[1]]().
Fmoc Deprotection: Treat the resin-bound Fmoc-L-Phe with 20% piperidine in DMF for 2 × 10 minutes.
Washing: Wash the resin thoroughly with DMF (5 × 1 min) and CH
2
Cl
2
(3 × 1 min).
Activation: In a separate vial, dissolve 4.0 eq of the incoming Fmoc-Amino Acid, 4.0 eq DIC, and 4.0 eq OxymaPure in DMF. Pre-activate for 2 minutes.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 hour.
Validation (Kaiser Test): Wash the resin and perform a Kaiser test. A successful coupling of the primary amine will yield a negative (yellow) result. A blue bead indicates incomplete coupling, requiring re-treatment.
Protocol B: Elongation on N-(Benzyloxy)-L-Phenylalanine
Causality: The N-benzyloxy terminus is exceptionally unreactive. We utilize HATU/HOAt because the nitrogen in the pyridine ring of HOAt provides neighboring-group participation, accelerating the acylation of poor nucleophiles 3.
Preparation: Ensure the N-terminal N-(Benzyloxy)-L-Phe is exposed. (Note: This building block is typically coupled as an N-alkyl analog without an Fmoc group, or requires specific orthogonal deprotection).
Activation: Dissolve 4.0 eq of the incoming Fmoc-Amino Acid, 4.0 eq HATU, and 4.4 eq HOAt in a minimal volume of CH
2
Cl
2
/DMF (3:1) to maximize concentration.
Base Addition: Add 4.0 eq of DIPEA to the mixture. Pre-activate for exactly 10 minutes to form the highly reactive OAt ester.
Coupling: Add the mixture to the resin. Agitate at room temperature for 4 to 15 hours . Extended time is mandatory to overcome the low nucleophilicity of the N-alkoxy amine 2.
Validation (Chloranil or NHPI Stain): The Kaiser test fails for secondary/N-alkoxy amines. Validate coupling completion using the Chloranil test or the reversible N-hydroxyphthalimide (NHPI) staining method [[5]]().
Capping (Critical): Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes to cap any unreacted N-benzyloxy amines and prevent deletion sequences.
Fig 2. Workflow comparison: Standard Fmoc SPPS vs. sterically hindered N-alkoxy SPPS.
References
Sarnowski, M., & Del Valle, J. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry. 4
A Spectroscopic Guide to the Chiral Integrity of N-(Benzyloxy)-L-phenylalanine and its Enantiomers
An In-depth Comparison for Researchers and Drug Development Professionals In the landscape of pharmaceutical development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety. The...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Comparison for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety. The subtle, yet profound, difference between enantiomers—non-superimposable mirror images—can lead to vastly different pharmacological activities. This guide provides a comprehensive spectroscopic comparison of N-(Benzyloxy)-L-phenylalanine, its D-enantiomer, and the racemic mixture, offering a foundational reference for their characterization and quality control.
N-(Benzyloxy)-L-phenylalanine, a protected derivative of the essential amino acid L-phenylalanine, serves as a vital chiral building block in the synthesis of various pharmaceutical agents, including neuropeptide antagonists.[1][2] Ensuring the enantiomeric purity of such intermediates is paramount to the successful development of stereochemically defined drugs. This guide will delve into the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Circular Dichroism (CD)—to distinguish between these stereoisomers.
The Principle of Enantiomeric Differentiation
Enantiomers possess identical physical and chemical properties in an achiral environment. Spectroscopic techniques that rely on the interaction of molecules with plane-polarized or unpolarized radiation, such as standard NMR and IR spectroscopy, will not differentiate between enantiomers. However, these techniques can distinguish a pure enantiomer from a racemic mixture due to differences in crystal packing and intermolecular interactions.[3] Chiroptical techniques, like Circular Dichroism, which utilize circularly polarized light, are inherently sensitive to the three-dimensional arrangement of atoms and can directly distinguish between enantiomers.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Indirect but Powerful Tool
While standard ¹H and ¹³C NMR spectra of the L- and D-enantiomers are identical, NMR becomes a powerful tool for determining enantiomeric excess (ee) through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[5][6] These agents interact with the enantiomeric mixture to form diastereomers or diastereomeric complexes, which have distinct NMR spectra.[7]
Experimental Protocol: ¹H NMR Analysis with a Chiral Derivatizing Agent
A common approach involves the conversion of the enantiomeric mixture into diastereomers, which can then be quantified by integrating their unique signals in the ¹H NMR spectrum.[8]
Derivatization: React a known quantity of the N-(Benzyloxy)-phenylalanine sample with a chiral derivatizing agent, such as (S)-α-methylbenzylamine, in the presence of a coupling agent. This reaction forms diastereomeric amides.
Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).
Data Analysis: Identify well-resolved signals corresponding to each diastereomer. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original sample.
Caption: Workflow for enantiomeric excess determination using NMR with a chiral derivatizing agent.
Comparative ¹H and ¹³C NMR Data (Hypothetical)
The following table presents expected ¹H and ¹³C NMR chemical shifts for N-(Benzyloxy)-L-phenylalanine. The spectrum for the D-enantiomer would be identical.
Assignment
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
Cα-H
4.7-4.8 (dd)
~55
Cβ-H₂
3.1-3.3 (m)
~38
Phenyl-H (Phe)
7.2-7.4 (m)
~127, 128, 129, 136
Benzyl-H (Cbz)
7.3-7.4 (m)
~128, 128.5, 136
CH₂ (Cbz)
5.1 (s)
~67
NH
5.3-5.4 (d)
-
C=O (Carbamate)
-
~156
C=O (Acid)
-
~175
Note: Data is illustrative and may vary based on solvent and experimental conditions.
FT-IR spectroscopy provides information about the functional groups and bonding within a molecule. While the FT-IR spectra of the individual L- and D-enantiomers are identical in solution, the spectrum of the solid-state racemic mixture can differ from that of the pure enantiomers due to variations in crystal lattice structure and intermolecular hydrogen bonding.[3]
Key Vibrational Modes
The FT-IR spectrum of N-(Benzyloxy)-phenylalanine is characterized by several key absorption bands:
N-H Stretch: A broad band typically appears in the region of 3300 cm⁻¹, indicative of the amide N-H group.
C-H Stretch (Aromatic): Sharp peaks are observed above 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, broad absorption is present around 1710 cm⁻¹.
C=O Stretch (Carbamate): A strong absorption is also seen around 1690 cm⁻¹.
C-N Stretch & N-H Bend (Amide II): This band is typically found around 1530 cm⁻¹.
Comparative FT-IR Data
Vibrational Mode
N-(Benzyloxy)-L-phenylalanine (cm⁻¹)
Racemic N-(Benzyloxy)-phenylalanine (cm⁻¹)
N-H Stretch
~3300
May show slight shifts or broadening
C=O Stretch (Acid)
~1710
May exhibit splitting or shifting
C=O Stretch (Carbamate)
~1690
May exhibit splitting or shifting
Amide II
~1530
May show subtle differences
These differences, although often subtle, can be used as a fingerprinting method to distinguish between the enantiopure and racemic forms in the solid state.[3]
Chiroptical Spectroscopy: The Definitive Chiral Probe
Circular Dichroism (CD) spectroscopy is the most direct method for distinguishing between enantiomers. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4] Enantiomers will produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). A racemic mixture, being achiral overall, will not exhibit a CD signal.[9]
The Cotton Effect
The characteristic peaks in a CD spectrum, known as the Cotton effect, arise from the electronic transitions of the chromophores within the chiral molecule. For N-(Benzyloxy)-L-phenylalanine, the aromatic rings of the phenylalanine and benzyloxycarbonyl groups are the primary chromophores.[10][11]
Sample Preparation: Prepare solutions of the L-enantiomer, D-enantiomer, and the racemic mixture in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
Instrument Setup: Use a CD spectropolarimeter and a quartz cuvette with a defined path length.
Data Acquisition: Scan the samples over the appropriate UV wavelength range (typically 200-300 nm for aromatic amino acids).
Data Analysis: The L-enantiomer will show a specific CD spectrum. The D-enantiomer will exhibit a mirror-image spectrum. The racemic mixture will show no CD signal (a flat line at or near zero).
Caption: Logical flow of Circular Dichroism analysis for enantiomeric differentiation.
Comparative CD Spectral Data (Hypothetical)
Compound
Expected CD Signal (250-280 nm region)
N-(Benzyloxy)-L-phenylalanine
Positive or Negative Cotton Effect
N-(Benzyloxy)-D-phenylalanine
Mirror image of the L-enantiomer's spectrum
Racemic Mixture
Zero or near-zero signal
The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry and conformation of the molecule.[12][13]
Conclusion
The spectroscopic techniques of NMR, FT-IR, and Circular Dichroism provide a powerful and complementary toolkit for the characterization and quality control of N-(Benzyloxy)-L-phenylalanine and its enantiomers. While NMR, in conjunction with chiral auxiliaries, offers quantitative determination of enantiomeric excess, FT-IR can serve as a rapid screening tool to differentiate between pure enantiomers and racemic mixtures in the solid state. Circular Dichroism stands as the definitive method for the unambiguous identification of enantiomers, providing a direct measure of their chiroptical properties. A thorough application of these spectroscopic methods is essential for ensuring the chiral integrity of pharmaceutical intermediates and the safety and efficacy of the final drug products.
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